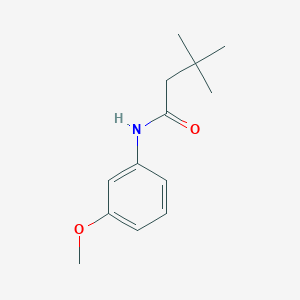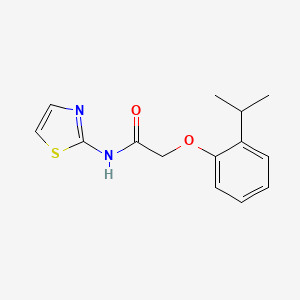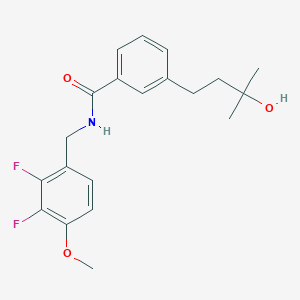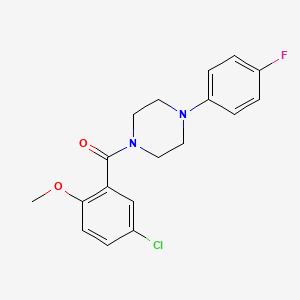
N-(3-methoxyphenyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(3-methoxyphenyl)-3,3-dimethylbutanamide often involves reactions that combine different chemical groups to form the final product. For instance, the synthesis of related compounds involves reactions such as the acylation reaction of aminophenol and methoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). Another example includes the reaction of ethyl N'-acetylacetohydrazonate with methoxyphenyl ethanamine to form triazole derivatives, highlighting the diversity in synthetic routes for related molecules (Düğdü et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-methoxyphenyl)-3,3-dimethylbutanamide has been extensively studied. Single crystal X-ray diffraction and DFT calculations provide insights into the molecular geometry, including bond lengths, angles, and dihedral angles, which are crucial for understanding the compound's chemical behavior (Karabulut et al., 2014). These analyses reveal the influence of intermolecular interactions on molecular geometry and the importance of these interactions for the compound's stability and reactivity.
Chemical Reactions and Properties
N-(3-methoxyphenyl)-3,3-dimethylbutanamide and related compounds undergo various chemical reactions, contributing to their diverse properties. The study of these reactions, such as conjugate addition and Schiff base formation, helps in understanding the compound's reactivity and potential applications. For example, the facilitated intramolecular conjugate addition of a related compound under mildly acidic conditions demonstrates the compound's reactive nature and potential for forming structurally complex derivatives (Wolfe et al., 1992).
Physical Properties Analysis
The physical properties of N-(3-methoxyphenyl)-3,3-dimethylbutanamide, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are essential for the compound's handling, storage, and application in various chemical processes. The analysis of related compounds' crystal structures and intermolecular interactions provides valuable information about their physical properties and stability under different conditions.
Chemical Properties Analysis
The chemical properties of N-(3-methoxyphenyl)-3,3-dimethylbutanamide, including its acidity, basicity, reactivity towards various reagents, and participation in chemical reactions, are influenced by its functional groups and molecular structure. Studies on related compounds' reactivity, such as the synthesis and properties of phenyl phosphines with meta-positioned methyl groups, highlight the role of substituents in determining the compound's chemical behavior and its potential as a ligand in organometallic chemistry (Romain et al., 2000).
Wissenschaftliche Forschungsanwendungen
Organic Electronics Applications :
- P. Wei et al. (2012) synthesized 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, which showed promise as a strong n-type dopant for organic semiconductors like fullerene C(60), achieving high conductivity. This compound's stability in air makes it useful for various organic electronic devices (Wei et al., 2012).
Polymer Research for DNA Interaction and Antibacterial Activity :
- Patrik Sobolčiak et al. (2013) discussed a cationic polymer that can transform to a zwitterionic form upon irradiation, used for DNA condensation and release, and to switch antibacterial activity. This work highlights the use of methoxyphenyl compounds in polymer research with potential biomedical applications (Sobolčiak et al., 2013).
Environmental Applications in Pesticide Removal :
- Stéphanie Boudesocque et al. (2008) utilized a lignocellulosic substrate as an effective adsorbent for the removal of various pesticides, including compounds with methoxyphenyl structures. This study provides insight into environmental applications for cleaning up pesticide-contaminated waters (Boudesocque et al., 2008).
Synthesis and Characterization of Novel Compounds for Optoelectronic Devices :
- Jung-Tsu Wu et al. (2019) synthesized novel triphenylamine-based derivatives with dimethylamino substituents for optoelectronic device applications. These materials exhibited high coloration efficiency and electrochemical stability, demonstrating the utility of such compounds in advanced technology applications (Wu et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)9-12(15)14-10-6-5-7-11(8-10)16-4/h5-8H,9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCRRFDBNQOFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3,3-dimethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)

![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)
![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)
![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)



![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)
![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)
